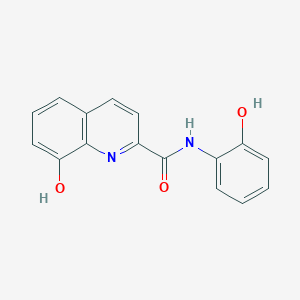![molecular formula C16H21NO4 B12582908 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate CAS No. 487028-52-4](/img/structure/B12582908.png)
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butylamino group, a methoxyphenyl group, and an acetate group. Its chemical properties make it a valuable substance for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl acetate with butylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors also enhances the sustainability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
Applications De Recherche Scientifique
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The butylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- Salbutamol
- Pirbuterol acetate
Uniqueness
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
487028-52-4 |
|---|---|
Formule moléculaire |
C16H21NO4 |
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
[4-[3-(butylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H21NO4/c1-4-5-10-17-16(19)9-7-13-6-8-14(21-12(2)18)15(11-13)20-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19) |
Clé InChI |
PAYBDVPWSZUTJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


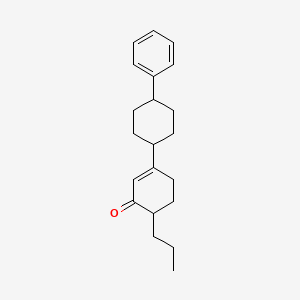
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
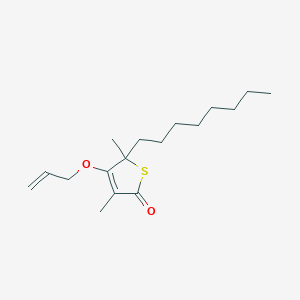
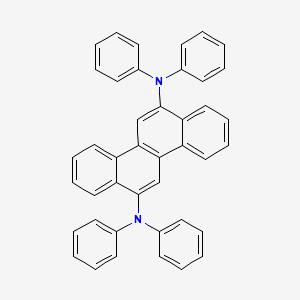
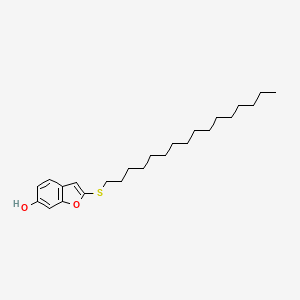

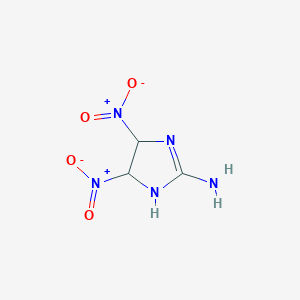
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
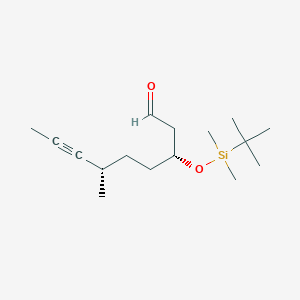
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
